![molecular formula C17H18O2 B14352489 1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene CAS No. 93651-63-9](/img/structure/B14352489.png)
1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene is an organic compound with the molecular formula C17H18O2 It is a derivative of benzene, featuring a methoxy group and a prop-1-enyl group substituted with a 4-methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methoxy-4-methylbenzene and 4-methylphenol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 1-methoxy-4-methylbenzene and a suitable reagent, such as a halogenating agent.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-methylphenol in the presence of a base and a catalyst, such as palladium, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses.
Comparación Con Compuestos Similares
1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene can be compared with other similar compounds, such as:
1-methoxy-4-methylbenzene: A simpler derivative with only a methoxy and methyl group.
4-methylphenol: A phenolic compound with a methyl group.
1-methoxy-4-(prop-1-en-1-yl)benzene: A related compound with a prop-1-enyl group but without the 4-methylphenoxy substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
93651-63-9 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene |
InChI |
InChI=1S/C17H18O2/c1-14-5-9-17(10-6-14)19-13-3-4-15-7-11-16(18-2)12-8-15/h3-12H,13H2,1-2H3/b4-3+ |
Clave InChI |
ZNIKCGPQBGZKDN-ONEGZZNKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)OC/C=C/C2=CC=C(C=C2)OC |
SMILES canónico |
CC1=CC=C(C=C1)OCC=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


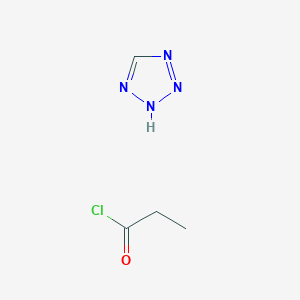
![N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14352418.png)
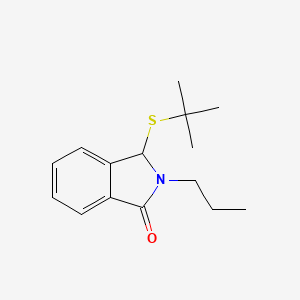

![2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]](/img/structure/B14352434.png)
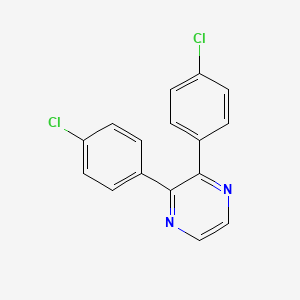
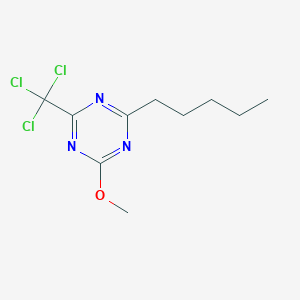
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
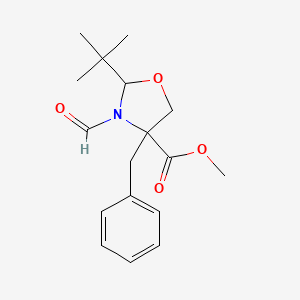
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
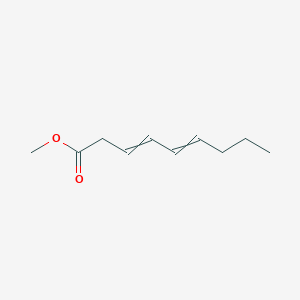
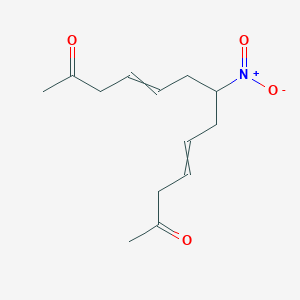
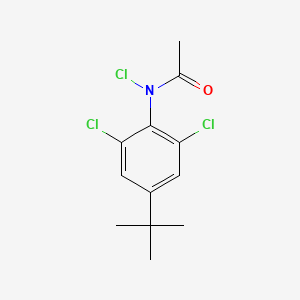
![4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14352482.png)
